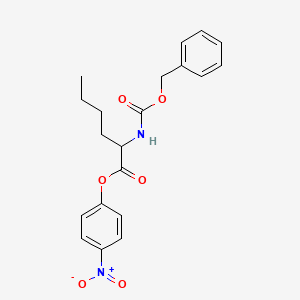

N-Cbz-D-norleucine 4-nitrophenyl ester

Description

Contextualization of Activated Amino Acid Esters in Peptide Synthesis Methodologies

The chemical synthesis of peptides is a cornerstone of bioorganic chemistry, enabling the production of peptides for therapeutic and research purposes. wikipedia.org A critical step in this process is the formation of the amide bond, also known as the peptide bond, between two amino acids. rsc.org This reaction involves the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. bachem.com

Activated amino acid esters, such as N-Cbz-D-norleucine 4-nitrophenyl ester, are key players in this arena. rsc.org The 4-nitrophenyl ester group is an effective activating group because the 4-nitrophenoxide is a good leaving group, facilitating the nucleophilic attack by the amino group of the incoming amino acid. This method of activation is advantageous as it can help to suppress racemization, a notorious issue in peptide synthesis where the stereochemical integrity of the amino acid is compromised. wikipedia.orgrsc.org The use of pre-activated and structurally well-defined esters provides a more controlled and predictable coupling reaction compared to in situ activation methods. rsc.org These stable, isolable active esters are widely applied in both solution-phase and solid-phase peptide synthesis. bachem.com

Significance of D-Configuration in Stereoselective Chemical Transformations

While L-amino acids are the proteinogenic building blocks found in ribosomally synthesized proteins, D-amino acids play crucial and diverse roles in nature and synthetic chemistry. jst.go.jpacs.org They are found in bacterial cell walls, peptide antibiotics, and as signaling molecules in higher organisms. jst.go.jpfrontiersin.org The incorporation of D-amino acids into synthetic peptides can confer unique properties, such as increased resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. frontiersin.org This enhanced stability is a highly desirable attribute for therapeutic peptides.

The D-configuration of this compound is therefore of great significance. It allows for the stereoselective introduction of a D-norleucine residue into a peptide chain. This is crucial for the synthesis of peptidomimetics and other molecules where the specific stereochemistry is essential for biological activity or for probing biological systems. rsc.org The ability to perform stereoselective transformations is a fundamental goal in organic synthesis, and reagents like this compound are vital tools for achieving this with high fidelity. nih.gov

Overview of this compound as a Versatile Synthetic Intermediate and Mechanistic Probe in Contemporary Research

This compound serves as a valuable and versatile building block in the synthesis of complex organic molecules. chemimpex.com Its utility extends beyond simple peptide synthesis. The presence of the Cbz protecting group on the amine and the activated ester on the carboxyl group allows for controlled, stepwise reactions. The Cbz group can be selectively removed under specific conditions, revealing a free amine for further elaboration.

In contemporary research, this compound is employed in the development of novel therapeutics and in the design of drugs targeting specific biological pathways. chemimpex.com Furthermore, its reactivity makes it a useful mechanistic probe. For instance, it can be used in enzyme kinetics studies to understand enzyme-substrate interactions and reaction mechanisms. chemimpex.com The 4-nitrophenyl group allows for easy monitoring of the reaction progress spectrophotometrically, as the release of the 4-nitrophenolate (B89219) ion can be readily detected. This dual functionality as both a synthetic intermediate and a tool for mechanistic investigation underscores the importance of this compound in modern chemical research. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 31062-20-1 chemimpex.comchemnet.comamericanchemicalsuppliers.com |

| Molecular Formula | C₂₀H₂₂N₂O₆ chemimpex.comchemnet.com |

| Molecular Weight | 386.40 g/mol americanchemicalsuppliers.comcymitquimica.com |

| Appearance | White to off-white solid chemimpex.com |

| Melting Point | 63-72 °C chemimpex.comchemnet.com |

| Optical Rotation | [α]24/D = +28 ± 2° (c=1 in DMF) chemimpex.com |

| Density | 1.241 g/cm³ chemnet.com |

| Boiling Point | 566.7 °C at 760 mmHg chemnet.com |

| Flash Point | 296.6 °C chemnet.com |

Properties

IUPAC Name |

(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQPOFZGPUCSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving N Cbz D Norleucine 4 Nitrophenyl Ester

Strategies for the Preparation of N-Cbz-D-norleucine 4-nitrophenyl ester

The synthesis of this compound is a critical step that enables its use in subsequent reactions. The preparation involves the activation of the carboxylic acid group of N-Cbz-D-norleucine as a 4-nitrophenyl ester, a well-established strategy in peptide chemistry to facilitate amide bond formation.

Classical and Modern Approaches to 4-Nitrophenyl Ester Formation

The formation of 4-nitrophenyl esters from N-protected amino acids is a cornerstone of peptide synthesis, with both classical and modern methods being employed.

Classical Methods: The most traditional approach involves the use of a coupling reagent to facilitate the esterification between the N-protected amino acid and 4-nitrophenol (B140041). Dicyclohexylcarbodiimide (DCC) has been a widely used condensing agent for this purpose. In this method, DCC activates the carboxyl group of N-Cbz-D-norleucine, which is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol. The reaction typically proceeds in an anhydrous organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. A significant drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which can be challenging to remove completely from the desired product.

Modern Approaches: More contemporary methods often utilize reagents that offer higher yields, simpler purification, and milder reaction conditions. One such reagent is 4-nitrophenyl chloroformate. epa.govthieme-connect.com This approach involves the reaction of the carboxylic acid with 4-nitrophenyl chloroformate in the presence of a base, such as triethylamine (B128534) or pyridine, and often a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov This method is efficient and avoids the formation of DCU. Another modern strategy is the use of other coupling agents like N,N'-diisopropylcarbodiimide (DIC), which forms a more soluble urea (B33335) byproduct, or phosphorus-based reagents. The direct use of pre-activated N-Cbz-D-norleucine, such as its acid chloride or mixed anhydride, can also be reacted with 4-nitrophenol to yield the target ester. publish.csiro.au

A comparison of yields for different esterification methods highlights the efficiency of modern reagents. nih.gov

| N-Protected Acid | Activating Reagent | Phenol | Yield (%) | Reference |

| 4-Iodobenzoic acid | DCC | 4-Nitrophenol | High | nih.gov |

| 6-Bromonicotinic acid | DCC | 4-Nitrophenol | Very High | nih.gov |

| Carboxylic Acids | 4-Nitrophenyl chloroformate | (Self-reacting) | High | nih.gov |

Optimizing Reaction Conditions for Enhanced Yield and Enantiomeric Purity

Maintaining the stereochemical integrity of the chiral center in D-norleucine is paramount during the synthesis of its 4-nitrophenyl ester. Racemization can occur, particularly if the reaction conditions are harsh or if the activation method proceeds through a symmetric intermediate like an oxazolone (B7731731).

Key Optimization Parameters:

Temperature: Performing the activation and coupling at low temperatures (e.g., 0 °C) significantly suppresses the rate of racemization.

Solvent: The choice of solvent can influence reaction rates and side reactions. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used.

Base: In methods requiring a base, the use of a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) is preferred to minimize side reactions. The stoichiometry of the base must be carefully controlled.

Additives: The addition of racemization suppressants, such as 1-hydroxybenzotriazole (B26582) (HOBt), can be beneficial, although HOBt is more commonly associated with direct amide bond formation rather than active ester synthesis. nih.gov

Reaction Time: Minimizing the reaction time reduces the exposure of the activated amino acid to conditions that may promote racemization.

Studies focusing on peptide bond formation often highlight the importance of these conditions to ensure the final peptide is enantiomerically pure. publish.csiro.auresearchgate.net The principle extends directly to the synthesis of the activated monomer.

Derivatization and Functionalization Reactions Initiated by this compound

Once synthesized, this compound serves as a versatile intermediate for various chemical transformations.

Chemical Modifications of the Norleucine Side Chain Post-Activation

The n-butyl side chain of norleucine is a saturated alkyl group, which is generally considered chemically inert. Consequently, selective chemical modifications of this side chain, especially after the carboxyl group has been activated, are challenging and not commonly reported in the literature. Most synthetic strategies would involve using a pre-functionalized norleucine derivative before the protection and activation steps. However, hypothetical transformations could involve radical-mediated reactions, such as halogenation, under specific conditions that would not interfere with the ester or protecting group. Such modifications remain synthetically difficult due to the lack of inherent reactivity in the alkyl chain.

Selective Transformations Involving the Cbz Protecting Group in Complex Synthetic Sequences

The carboxybenzyl (Cbz or Z) group is a widely used amine protecting group, valued for its stability under various conditions. total-synthesis.commasterorganicchemistry.com Its selective removal or transformation in the presence of a sensitive moiety like a 4-nitrophenyl ester requires carefully chosen orthogonal conditions.

The standard method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst). researchgate.netmissouri.edu However, this method is generally incompatible with molecules containing a nitro group, as the nitro group would be readily reduced to an amine. Therefore, alternative, non-reductive methods are necessary for selective Cbz deprotection.

Alternative Deprotection Methods:

Acidolysis: While the Cbz group is relatively stable to acid, it can be cleaved under strong acidic conditions, such as with HBr in acetic acid. These conditions, however, might also lead to the hydrolysis of the 4-nitrophenyl ester.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can facilitate the removal of the Cbz group. Recent research has shown that aluminum chloride (AlCl₃) in a fluorinated solvent can effectively deprotect N-Cbz groups with good functional group tolerance. organic-chemistry.org

Nucleophilic Cleavage: A protocol using 2-mercaptoethanol (B42355) and a base has been developed for the deprotection of Cbz-protected amines, which could offer orthogonality for substrates sensitive to hydrogenolysis. organic-chemistry.org

Catalytic Transfer Hydrogenation: While still a reductive method, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane in place of H₂ gas can sometimes offer different selectivity, although reduction of the nitro group often remains a competing reaction. missouri.edu

A study demonstrated the selective cleavage of a Cbz group from a heteroaromatic nitrogen in the presence of a Cbz group on a more basic amine using a Ni(0) catalyst, highlighting that selective transformations are possible under specific catalytic conditions. nih.gov

Exploitation of the 4-Nitrophenyl Ester Moiety as an Efficient Leaving Group

The primary function of the 4-nitrophenyl ester is to activate the carboxyl group for nucleophilic acyl substitution, most notably in the formation of amide (peptide) bonds. chemimpex.comsci-hub.se The electron-withdrawing nature of the nitro group makes the 4-nitrophenolate (B89219) anion a very stable and effective leaving group, thereby facilitating the reaction with even weakly nucleophilic amines. acs.org

The reaction proceeds via a nucleophilic attack of an amine on the ester's carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 4-nitrophenolate, forming the new amide bond. The release of the yellow-colored 4-nitrophenolate anion under basic conditions can also be used to monitor the progress of the reaction spectrophotometrically. emerginginvestigators.org

This method of activation has been extensively used in both solution-phase and solid-phase peptide synthesis. sci-hub.senih.gov It is particularly useful for introducing amino acids like asparagine and glutamine, where direct activation with carbodiimides can cause dehydration of the side-chain amide. sci-hub.se The reaction of this compound with another amino acid (or its ester) would yield a dipeptide, demonstrating its core utility in the stepwise construction of peptide chains. thieme-connect.comresearchgate.net

The relative reactivity of active esters is a subject of study, with research indicating that 4-nitrophenyl esters offer a good balance of reactivity and stability, making them superior synthons for many applications. nih.govnih.gov

Enzymatic and Biocatalytic Research Utilizing N Cbz D Norleucine 4 Nitrophenyl Ester

Application as a Substrate for Enzyme Activity Assays and Screening

The primary application of N-Cbz-D-norleucine 4-nitrophenyl ester in enzymology is its use as a chromogenic substrate to detect and quantify the activity of various hydrolytic enzymes, particularly proteases and esterases.

Enzymatic hydrolysis of this compound results in the cleavage of the ester bond and the release of 4-nitrophenol (B140041). In aqueous solutions with a pH above its pKa (~7), 4-nitrophenol exists predominantly as the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color and a strong absorbance maximum around 405-410 nm. This property allows for a simple and continuous spectrophotometric assay to monitor the progress of the enzymatic reaction in real time.

The initial rates of reaction can be conveniently followed by measuring the increase in absorbance at this wavelength. nih.gov The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law, provided the molar extinction coefficient is known under the specific assay conditions. This direct relationship between product formation and absorbance change enables researchers to perform high-throughput screening of enzyme libraries and to determine kinetic parameters efficiently. For instance, similar chromogenic substrates, such as Cbz-Alanine p-nitrophenyl ester, have been used to measure the activity of enzymes like papain after immobilization. conicet.gov.ar

This compound is employed to characterize the substrate specificity and catalytic efficiency (often expressed as kcat/KM) of esterases and proteases. The non-proteinogenic D-norleucine residue serves as a probe for the stereospecificity and side-chain tolerance of the enzyme's active site. Many proteases are highly specific for L-amino acids, and thus the D-configuration of this substrate can help identify enzymes with unusual or broader stereoselectivity. nih.gov

However, the structure may not be accepted by all enzymes. Studies on the proteases papain and araujiain, for example, found that while they could process various Cbz-amino acid derivatives, N-Cbz-norleucine derivatives were not accepted as substrates under the tested conditions. conicet.gov.ar This highlights the utility of such substrates in defining the limits of an enzyme's substrate scope.

Kinetic parameters, the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat), can be determined by measuring reaction rates at varying substrate concentrations. These values provide quantitative insights into the enzyme's affinity for the substrate and its turnover rate. While specific kinetic data for this compound is not broadly published, the table below shows representative kinetic parameters for the enzyme subtilisin with structurally similar N-Cbz-amino acid 4-nitrophenyl esters in different organic solvents. nih.gov

| Substrate | Solvent | KM (mM) | Vmax (µmol/min/mg) | Vmax/KM |

|---|---|---|---|---|

| Cbz-Ala-ONp | Toluene | 1.5 | 1.2 | 0.80 |

| Cbz-Ala-ONp | Isopropyl Ether | 3.3 | 1.1 | 0.33 |

| Cbz-Ala-ONp | Hexane | 12 | 0.62 | 0.05 |

| Cbz-Leu-ONp | Toluene | 1.6 | 1.3 | 0.81 |

| Cbz-Leu-ONp | Isopropyl Ether | 1.8 | 0.88 | 0.49 |

| Cbz-Leu-ONp | Hexane | 1.4 | 0.23 | 0.16 |

Investigations into Enzyme-Substrate Interactions and Catalytic Mechanisms

Beyond simple activity screening, this substrate is a sophisticated tool for detailed mechanistic studies of enzyme action.

The specific structure of this compound allows researchers to probe the geometry and chemical nature of an enzyme's active site. The active site of proteases is often described in terms of subsites (...S2, S1, S1', S2'...) that accommodate the amino acid residues of the substrate (...P2, P1, P1', P2'...). In this substrate, the D-norleucine residue occupies the P1 position.

By testing this substrate against an enzyme, one can determine if the S1 subsite can accommodate a non-canonical D-amino acid and a linear, unbranched hydrophobic side chain (the butyl group of norleucine). The use of norleucine is common in substrate specificity profiling, often as a substitute for methionine to avoid oxidation. researchgate.net Positional scanning libraries, which systematically vary amino acid residues at different positions, have been used to map the specificity of enzyme subsites, and the inclusion of non-canonical residues like norleucine is critical for a comprehensive understanding of substrate recognition. researchgate.net The Cbz group at the N-terminus interacts with subsites further from the scissile bond (S2, S3), providing information on the requirements for extended substrate binding.

| Enzyme Subsite | Interacting Substrate Moiety | Information Gained |

|---|---|---|

| S1 | D-norleucine | Stereospecificity (D- vs L-amino acid preference); Hydrophobic side-chain tolerance. |

| S2/S3 | N-Cbz group | Requirements for binding of bulky, aromatic N-terminal protecting groups. |

| Leaving Group Pocket | 4-nitrophenyl | Interaction with the acyl portion of the substrate. |

The hydrolysis of 4-nitrophenyl esters by hydrolases typically proceeds via a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.

Acylation: The enzyme's active site nucleophile (e.g., the hydroxyl group of a serine or the thiol group of a cysteine) attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the 4-nitrophenolate anion and forming a stable acyl-enzyme complex. The rate of this step is often what is measured by the spectrophotometric assay. Studies using p-nitrophenyl esters with the thiolase enzyme OleA have shown that this acyl transfer is dependent on the active site cysteine. nih.gov

Deacylation: A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which collapses to release the N-Cbz-D-norleucine product and regenerate the free, active enzyme.

The excellent leaving group ability of the 4-nitrophenolate anion facilitates the initial acylation step. chemrxiv.orgchemrxiv.org By studying the kinetics of this reaction under different conditions (e.g., varying pH, solvent, or using mutated enzymes), researchers can gain detailed insights into the catalytic mechanism, the nature of the transition states, and the roles of specific active site residues. nih.gov

Chemoenzymatic Synthesis Approaches Employing this compound

Chemoenzymatic synthesis combines the precision of biocatalysts with the versatility of chemical reactions. This compound can be a valuable reagent in such synthetic strategies. One prominent application is in the selective acylation or resolution of chiral molecules.

A common chemoenzymatic strategy involves the chemical synthesis of a substrate followed by a highly selective enzymatic transformation. For example, a chemical process might be used to create a racemic mixture of chiral amines or alcohols. Then, an enzyme (a lipase or protease) could be used to selectively acylate one of the enantiomers using this compound as the acyl donor. Because the enzyme interacts differently with the two enantiomers, only one will be efficiently converted to the corresponding amide or ester, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Conversely, a related approach involves the chemical synthesis of a mixture containing a desired compound and a structurally similar impurity. An enzyme could then be used to selectively hydrolyze the 4-nitrophenyl ester of the undesired component, allowing for the purification of the target molecule. This type of strategy has been successfully applied in the preparation of pure 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside, where an enzyme was used to selectively hydrolyze the unwanted β-anomer from a chemically synthesized anomeric mixture. mdpi.com This demonstrates the potential of using enzymes to achieve high selectivity in complex mixtures, a role for which this compound is well-suited as a substrate.

Mechanistic and Kinetic Investigations of N Cbz D Norleucine 4 Nitrophenyl Ester Reactivity

Detailed Reaction Mechanisms of Amide Bond Formation

The formation of an amide bond from N-Cbz-D-norleucine 4-nitrophenyl ester and an amine nucleophile is a classic example of a nucleophilic acyl substitution reaction. This process is fundamental in peptide chemistry for elongating a peptide chain.

The reaction proceeds through a well-established two-step mechanism, often referred to as an addition-elimination pathway.

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile, typically the lone pair of electrons on the nitrogen atom of an amino acid or amine, on the electrophilic carbonyl carbon of the ester. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. This intermediate is transient and contains a new bond between the nucleophile's nitrogen and the former carbonyl carbon.

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl pi bond. Simultaneously, the bond between the carbonyl carbon and the 4-nitrophenoxy group breaks, expelling the 4-nitrophenoxide anion as the leaving group. A final proton transfer step from the newly added nitrogen atom (if it was a primary or secondary amine) neutralizes the product, yielding the stable amide and the 4-nitrophenoxide ion.

The efficiency of the nucleophilic acyl substitution reaction is critically dependent on the stability of the leaving group. The 4-nitrophenoxide ion is an excellent leaving group, which provides a significant thermodynamic driving force for the reaction.

Its effectiveness stems from several factors:

Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it delocalizes the negative charge on the phenoxide oxygen across the entire aromatic ring.

Resonance Stabilization: The negative charge on the oxygen can be distributed onto the ortho and para positions of the benzene (B151609) ring, including the nitro group itself. This extensive resonance stabilization makes the 4-nitrophenoxide anion a very stable and weak base.

Acidity of the Conjugate Acid: A fundamental principle of these reactions is that a good leaving group is the conjugate base of a strong acid. The conjugate acid of the leaving group, 4-nitrophenol (B140041), has a pKa of approximately 7.15. This relatively low pKa (for a phenol) indicates that its conjugate base, 4-nitrophenoxide, is weak and therefore stable upon its departure, driving the reaction equilibrium towards the formation of the amide product. The release of the brightly colored yellow 4-nitrophenoxide anion under basic conditions also provides a convenient method for monitoring the reaction's progress spectrophotometrically. emerginginvestigators.orgsemanticscholar.org

Quantitative Kinetic Studies of Reactivity

Kinetic parameters for the reactions of Cbz-amino acid nitrophenyl esters can be determined by monitoring the rate of formation of the 4-nitrophenol product over time. nih.gov In enzyme-catalyzed reactions, such as the transesterification with 1-butanol (B46404) catalyzed by subtilisin, Michaelis-Menten kinetics are often applied. nih.gov The key parameters derived are the Michaelis constant (Kₘ), which reflects the substrate's binding affinity to the enzyme, and the maximum velocity (Vₘ), which is related to the catalytic rate constant (k_cat).

Below is a table of illustrative kinetic parameters for the subtilisin-catalyzed transesterification of related Cbz-amino acid 4-nitrophenyl esters in different organic solvents. This data highlights how reactivity can be quantified. nih.gov

| Compound | Solvent | Kₘ (mM) | Vₘ (µM/min/mg) | Vₘ/Kₘ (µM/min/mg/mM) |

| Cbz-Ala-ONp | Toluene | 2.6 | 17.5 | 6.7 |

| Isopropyl ether | 4.8 | 2.0 | 0.4 | |

| Hexane | 0.4 | 1.1 | 2.8 | |

| Cbz-Leu-ONp | Toluene | 2.1 | 14.7 | 7.0 |

| Isopropyl ether | 4.0 | 1.7 | 0.4 | |

| Hexane | 0.3 | 1.0 | 3.3 |

This table is based on data for analogous compounds and serves as an illustration of typical kinetic measurements. nih.gov

The reaction environment profoundly impacts the rate and selectivity of amide bond formation.

Influence of Catalyst: Catalysts accelerate the rate of reaction without being consumed. In peptide synthesis, bases are often used to deprotonate the amine nucleophile, increasing its nucleophilicity. In biochemical contexts, enzymes like subtilisin can dramatically increase reaction rates by providing an alternative reaction pathway with a lower activation energy. nih.gov The enzyme's active site binds the substrates in an optimal orientation for reaction and can stabilize the tetrahedral intermediate. nih.gov The use of a catalyst can also enhance chemoselectivity, favoring amide bond formation over potential side reactions.

Computational and Theoretical Chemistry Approaches

In the absence of extensive experimental data, computational and theoretical chemistry provides a powerful tool for investigating the reactivity of this compound. nih.gov Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can offer deep mechanistic insights. dntb.gov.uaresearchgate.net

Computational studies can be employed to:

Model Reaction Pathways: The entire energy profile of the nucleophilic acyl substitution reaction can be mapped. This involves calculating the energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the products. The calculated activation energy barrier provides a theoretical estimate of the reaction rate.

Analyze Intermediate and Transition State Structures: The precise three-dimensional geometries of the short-lived tetrahedral intermediate and the transition states can be determined. This allows for a detailed analysis of bond formation and bond breaking during the reaction.

Investigate Solvent Effects: Solvation models can be incorporated into calculations to predict how different solvents influence the reaction's energy profile and kinetics, complementing experimental findings.

Elucidate the Role of the Leaving Group: Theoretical methods can quantify the electronic properties of the 4-nitrophenoxide leaving group, confirming its high stability and its role in promoting the reaction.

While specific computational studies on this compound are not prominent in the literature, the application of these well-established theoretical methods to this system would be a straightforward way to predict its reactivity and provide a molecular-level understanding of the amide bond formation process. nih.gov

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including peptide bond formation involving activated esters like this compound. The primary reaction pathway of interest is aminolysis, where a nucleophilic amine attacks the carbonyl carbon of the ester, leading to the formation of an amide (peptide) bond and the release of 4-nitrophenol.

Theoretical investigations of this pathway would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction. This process identifies the key stationary points: reactants, intermediates, transition states, and products.

For the aminolysis of this compound, the generally accepted mechanism proceeds through a tetrahedral intermediate. The key steps that would be modeled are:

Formation of the Tetrahedral Intermediate: A nucleophilic amine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy, transient tetrahedral intermediate. The transition state leading to this intermediate (TS1) is characterized by the partial formation of the new nitrogen-carbon bond and the beginning of the C=O double bond's break.

Collapse of the Tetrahedral Intermediate: The intermediate collapses to form the more stable amide bond. This step involves the cleavage of the carbon-oxygen bond of the 4-nitrophenyl leaving group. A second transition state (TS2) is associated with this step. The proton transfer steps involved in the mechanism can also be explicitly modeled.

Computational models would provide detailed geometric parameters (bond lengths and angles) for these transition states and allow for the calculation of activation energies (ΔG‡). This data is crucial for understanding the reaction kinetics.

Table 1: Hypothetical Calculated Parameters for Reaction Intermediates and Transition States This table is illustrative, as specific data for this compound is not available.

| Species | Description | Relative Energy (kcal/mol) | Key Bond Lengths (Å) |

| Reactants | Amine + Ester | 0.0 | C=O: ~1.21 |

| TS1 | Transition state for intermediate formation | Data not available | N---C: ~1.8-2.0, C---O: ~1.3-1.4 |

| Intermediate | Tetrahedral intermediate | Data not available | N-C: ~1.5, C-O(Np): ~1.4 |

| TS2 | Transition state for intermediate collapse | Data not available | C---O(Np): ~1.9-2.1 |

| Products | Peptide + 4-nitrophenol | Calculated ΔG < 0 | C-N: ~1.35 |

Prediction of Reactivity Profiles and Stereoselectivity

Building upon molecular modeling, reactivity profiles for this compound under various conditions could be predicted. The reactivity is largely governed by the electrophilicity of the carbonyl carbon and the stability of the 4-nitrophenoxide leaving group. Computational models can quantify these effects. For instance, analysis of the electrostatic potential on the ester's carbonyl carbon can provide a direct measure of its susceptibility to nucleophilic attack.

A critical aspect of amino acid chemistry is the maintenance of stereochemical integrity. For this compound, the chiral center is the α-carbon. A potential side reaction during peptide coupling is racemization, where the stereochemistry at this center is lost.

Computational modeling can predict the likelihood of racemization by investigating competing reaction pathways. The most common mechanism for racemization of active esters involves the formation of an oxazolone (B7731731) intermediate. This pathway requires the deprotonation of the N-H group of the Cbz-protected amino acid, followed by cyclization. The formation of the planar oxazolone ring leads to the loss of stereochemistry at the α-carbon.

By calculating the activation barriers for both the desired aminolysis pathway and the competing racemization pathway, a prediction of the stereoselectivity can be made. A significantly higher energy barrier for the oxazolone formation pathway would suggest that the reaction is likely to proceed with high stereochemical fidelity, preserving the D-configuration of the norleucine residue.

Table 2: Hypothetical Predicted Kinetic and Stereoselectivity Data This table is illustrative, as specific data for this compound is not available.

| Parameter | Predicted Value | Method of Prediction |

| Rate Constant (k) for Aminolysis | Data not available | Transition State Theory (TST) |

| Activation Energy (ΔG‡) for Aminolysis | Data not available | DFT Calculations |

| Activation Energy (ΔG‡) for Racemization | Data not available | DFT Calculations |

| Predicted Stereochemical Outcome | Data not available | Comparison of ΔG‡ values |

Advanced Analytical Methodologies in Research on N Cbz D Norleucine 4 Nitrophenyl Ester and Its Transformations

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

Spectroscopic methods are fundamental in the real-time analysis of reactions involving N-Cbz-D-norleucine 4-nitrophenyl ester and for the detailed structural elucidation of the resulting products and any transient intermediates.

In Situ UV-Vis Spectroscopy for Monitoring 4-Nitrophenol (B140041) Release

The hydrolysis of this compound, or its reaction with a nucleophile, results in the liberation of 4-nitrophenol. This process can be conveniently monitored in real-time using in situ UV-Vis spectroscopy. The released 4-nitrophenolate (B89219) ion exhibits a strong absorbance at a characteristic wavelength, allowing for the quantitative tracking of the reaction's progress.

Detailed Research Findings: In kinetic assays, the rate of 4-nitrophenol release is directly proportional to the rate of the reaction. By monitoring the increase in absorbance at the specific wavelength for the 4-nitrophenolate anion, researchers can determine key kinetic parameters. Under basic conditions, the deprotonated 4-nitrophenol (4-nitrophenolate) has a distinct yellow color and a maximum absorbance typically observed around 400-413 nm. The Beer-Lambert law can be applied to correlate the absorbance with the concentration of the released 4-nitrophenol, thereby providing a continuous measure of product formation. This non-destructive and highly sensitive technique is invaluable for studying enzyme kinetics or other catalytic processes involving the cleavage of the 4-nitrophenyl ester group.

| Analyte | Wavelength of Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) |

| 4-Nitrophenol (acidic/neutral) | ~317 nm | Varies with pH |

| 4-Nitrophenolate (basic) | ~400-413 nm | ~18,000 M⁻¹cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of reaction products and intermediates derived from this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to provide detailed information about the molecular framework.

Detailed Research Findings: ¹H NMR spectroscopy provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers. For a product formed from a reaction of this compound, ¹H NMR can confirm the modification or removal of the Cbz and 4-nitrophenyl groups and the formation of new chemical bonds. For instance, in a peptide coupling reaction, the appearance of a new amide proton signal and shifts in the signals of the D-norleucine backbone would be indicative of product formation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

| Atom | L-Norleucine ¹³C Chemical Shift (ppm) |

| Cα | 57.534 |

| Cβ | 32.811 |

| Cγ | 29.103 |

| Cδ | 24.388 |

| Cε | 15.689 |

| C' (carbonyl) | 177.889 |

Chromatographic and Mass Spectrometric Approaches for Purity, Yield, and Enantiomeric Excess Determination

Chromatographic and mass spectrometric techniques are essential for the separation, purification, and detailed characterization of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of this compound and its derivatives. By selecting an appropriate stationary phase and mobile phase, complex mixtures can be resolved into their individual components.

Detailed Research Findings: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid), is commonly used for the analysis of such compounds. The retention time of each component is a characteristic property under a specific set of conditions, allowing for identification and quantification. The purity of a sample can be determined by integrating the peak area of the main component relative to the total peak area of all components.

For determining the enantiomeric excess of a reaction product, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Crown-ether based CSPs have been shown to be particularly effective for the separation of D- and L-amino acid enantiomers. The differential interaction results in different retention times for the two enantiomers, allowing for their baseline separation and accurate quantification.

| HPLC Method | Stationary Phase Example | Application |

| Reversed-Phase HPLC | C18-silica | Purity assessment, reaction monitoring |

| Chiral HPLC | Crown-ether based (e.g., ChiroSil®) | Enantiomeric excess determination |

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure through fragmentation analysis. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures.

Detailed Research Findings: In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) confirms the molecular weight of the compound. For this compound (Molecular Formula: C₂₀H₂₂N₂O₆), the expected monoisotopic mass is approximately 386.1478 g/mol .

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would include the loss of the 4-nitrophenoxy group, the Cbz protecting group, and cleavages along the norleucine backbone. The analysis of these fragmentation patterns allows for the confirmation of the compound's identity and the structural elucidation of its reaction products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.